molecular formula C9H3ClF3N3 B1421576 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carbonitrile CAS No. 1221792-55-7

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carbonitrile

Cat. No. B1421576
M. Wt: 245.59 g/mol
InChI Key: LZNKCWCPVGMYFS-UHFFFAOYSA-N
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Description

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carbonitrile is a chemical compound with the CAS Number: 1221792-55-7 . It has a molecular weight of 245.59 . The IUPAC name for this compound is 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carbonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H3ClF3N3/c10-7-5(3-14)6(9(11,12)13)4-16-2-1-15-8(7)16/h1-2,4H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is between 28 C .

Scientific Research Applications

Fluorescent Probes for Mercury Ion Detection

  • Fluorescent Probe Development: A derivative of imidazo[1,2-a]pyridine, specifically 1-(6-chloro-3-(5-chloropyridin-2-ylamino)imidazo[1,2-a]pyridin-2-yl)-2-ethylbutan-1-one, was synthesized and shown to be an efficient fluorescent probe for detecting mercury ions both in acetonitrile and buffered aqueous solutions (Shao et al., 2011).

Spectroanalytical Studies

  • Heterocyclic Acid-Base Indicator: A synthesis study developed new purple dyes of the imidazo[1,2-a]pyridine series, potentially useful as acid-base indicators. These compounds exhibited weak basic and acidic properties, with two ionization constants indicative of their amphoteric nature (Razmara et al., 2015).

Crystallography and Structural Analysis

  • Crystal Structure Examination: The title compound, 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile, was analyzed for its crystal structure, revealing that the imidazo[1,2-a]pyridine group is essentially planar with a significant deviation. This study provides insights into the molecular geometry and potential applications of such compounds (Fun et al., 2011).

Pharmaceutical Potential

  • GLP-1 Receptor Agonist Development: Research identified a novel core skeleton of 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate derivatives as potential glucagon-like peptide 1 receptor activators. These compounds were demonstrated to increase GLP-1 secretion and glucose responsiveness, indicating their potential as anti-diabetic treatment agents (Gong et al., 2011).

Building Blocks for Heterocyclic Synthesis

  • Synthesis of Azaindazole Derivatives: A novel intermediate, 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, was synthesized as a versatile building block for the creation of trifluoromethylated N-heterocycles (Channapur et al., 2019).

Safety And Hazards

The compound has a GHS07 safety classification . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

properties

IUPAC Name

8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF3N3/c10-7-5(3-14)6(9(11,12)13)4-16-2-1-15-8(7)16/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNKCWCPVGMYFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C(=C(C2=N1)Cl)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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